molecular formula C7H9N5 B1676894 6-Dimethylaminopurine CAS No. 938-55-6

6-Dimethylaminopurine

Numéro de catalogue: B1676894
Numéro CAS: 938-55-6
Poids moléculaire: 163.18 g/mol
Clé InChI: BVIAOQMSVZHOJM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

6-Dimethylaminopurine (6-DMAP) is a purine-based metabolite that primarily targets protein kinases and cyclin-dependent kinases (CDKs) . These kinases play crucial roles in cell cycle regulation, making them important targets for 6-DMAP.

Mode of Action

6-DMAP acts as a non-selective inhibitor of protein kinases and CDKs . It interacts with these targets, leading to their inhibition. This results in the induction of protein dephosphorylation , which can affect various cellular processes.

Biochemical Pathways

The inhibition of protein kinases and CDKs by 6-DMAP affects several biochemical pathways. These enzymes are involved in the regulation of the cell cycle and other cellular processes. By inhibiting these enzymes, 6-DMAP can disrupt normal cell cycle progression .

Pharmacokinetics

It is known that rats dosed intraperitoneally or orally with 6-dmap excrete unchanged 6-dmap and one major metabolite, 6-methylaminopurine arabinoside (ara-map), in the urine . This suggests that 6-DMAP may be metabolized in the body and excreted through the urinary system.

Result of Action

6-DMAP has a potent cytokinetic inhibitory effect and is used in parthenogenesis and meiosis studies . It promotes pronuclei formation in mammalian oocytes . Additionally, it has been found to block starfish oocyte maturation by inhibiting a relevant protein kinase activity .

Action Environment

The action of 6-DMAP can be influenced by various environmental factors. For instance, the storage conditions of 6-DMAP can affect its stability and efficacy . Furthermore, the biological environment in which 6-DMAP is used can also influence its action. For example, the presence of other molecules in the cell can affect the binding of 6-DMAP to its targets and its subsequent effects .

Analyse Biochimique

Biochemical Properties

6-Dimethylaminopurine acts as a potent inhibitor of protein kinases and cyclin-dependent kinases. It interacts with enzymes such as serine/threonine protein kinases, inhibiting their activity. This inhibition affects various biochemical reactions, including those involved in cell cycle regulation and RNA modification. The compound also mediates RNA modification and is used in studies related to parthenogenesis and meiosis .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by inhibiting protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, in mammalian oocytes, this compound enhances the efficiency of activation and the speed of pronuclear formation . It also induces aberrant mitosis in various cell types, including Chinese hamster fibroblasts .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting protein kinases and cyclin-dependent kinases. This inhibition disrupts the phosphorylation of target proteins, leading to alterations in cellular processes such as cell cycle progression and RNA modification. The compound’s ability to inhibit protein phosphorylation is crucial for its role in studies related to cell cycle regulation and meiosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Short-term treatment with the compound has been shown to improve the developmental competence of porcine embryos activated by electrical or chemical means . Prolonged exposure to this compound can induce apoptosis in certain cell types, highlighting the importance of optimizing treatment duration to achieve desired outcomes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit protein kinases and enhance cellular processes such as oocyte activation and embryo development. Higher doses may lead to toxic effects and adverse outcomes, including apoptosis and aberrant mitosis . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of purines, influencing metabolic flux and metabolite levels. The compound’s role in purine metabolism is linked to its ability to inhibit protein kinases and cyclin-dependent kinases, which are essential for cellular processes such as DNA replication and repair .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, in mouse oocytes, this compound affects the formation of the interphase network of microtubules and the remodeling of sperm chromatin .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. In oocytes, this compound localizes to the cytoplasm and influences processes such as pronuclear formation and chromatin remodeling . Its localization is essential for its role in regulating cellular processes at the molecular level.

Propriétés

IUPAC Name

N,N-dimethyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAOQMSVZHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239658
Record name N(6),N(6)-Dimethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

938-55-6
Record name 6-DMAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6),N(6)-Dimethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Dimethylamino)purine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N(6),N(6)-Dimethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-dimethylaminopurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.131
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6,6-DIMETHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649SA4S2CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Dimethylaminopurine
Reactant of Route 2
6-Dimethylaminopurine
Reactant of Route 3
Reactant of Route 3
6-Dimethylaminopurine
Reactant of Route 4
6-Dimethylaminopurine
Reactant of Route 5
6-Dimethylaminopurine
Reactant of Route 6
6-Dimethylaminopurine
Customer
Q & A

A: 6-Dimethylaminopurine (6-DMAP) is a potent inhibitor of protein kinases, specifically serine-threonine kinases [, , , ]. It acts by competing with ATP for binding at the catalytic site of these enzymes []. By inhibiting protein kinases, 6-DMAP disrupts various cellular processes, including cell cycle progression [, , ], signal transduction pathways [], and cytoskeletal organization [, ]. This inhibition can lead to a range of downstream effects like premature mitosis [], apoptosis [], and altered embryonic development [, , ].

ANone:* Molecular formula: C7H9N5* Molecular weight: 163.18 g/mol* Spectroscopic data: While specific spectroscopic data is not extensively detailed in the provided research, 6-DMAP's structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide information about the arrangement of atoms and functional groups within the molecule.

A: While 6-DMAP is primarily known as a protein kinase inhibitor, it has demonstrated photocatalytic activity when used to cap Cadmium Sulfide (CdS) nanoparticles []. This activity has been explored for the synthesis of indigo from indole [], showcasing potential applications in organic synthesis and photocatalysis.

A: The presence of the dimethylamino group at the 6-position of the purine ring is crucial for the inhibitory activity of 6-DMAP []. Studies have shown that modifications to this group can significantly affect its potency and selectivity. For instance, replacing one of the methyl groups with a hydrogen atom, as in 6-methylaminopurine, reduces its inhibitory activity [, ].

ANone: While specific SHE regulations for 6-DMAP are not detailed in the provided research, its use in research settings necessitates adherence to standard laboratory safety protocols. These include handling the compound with appropriate personal protective equipment and ensuring proper waste disposal procedures.

A: Research on this compound arabinoside, a prodrug of 6-DMAP, indicates that it is rapidly metabolized in rats, primarily through N-demethylation to 6-methylaminopurine arabinoside and subsequent conversion to purine metabolism end products []. Further research is needed to fully understand the ADME (absorption, distribution, metabolism, excretion) profile of 6-DMAP itself and its in vivo activity and efficacy.

A: Some studies have reported potential genotoxic and mutagenic effects of 6-DMAP in mammalian cells in vitro and in vivo [, ]. Further research is needed to thoroughly evaluate its toxicological profile, including potential long-term effects, and to determine its safety profile for therapeutic applications.

A: Early research on 6-DMAP focused on its plant growth-regulating properties, particularly its ability to inhibit axillary bud growth []. Subsequent studies revealed its potent inhibitory activity against protein kinases, opening new avenues for research in various biological processes like cell cycle control, signal transduction, and oocyte activation [, , , , , ]. Its application in inducing triploidy in aquaculture species for controlling reproduction and enhancing growth has also been a significant milestone [, , ].

A: Research on 6-DMAP spans various disciplines, including biochemistry, cell biology, developmental biology, and aquaculture. Its role as a protein kinase inhibitor has facilitated investigations into fundamental cellular processes and disease mechanisms [, , ]. Its use in inducing triploidy in aquaculture species highlights its cross-disciplinary applications in addressing challenges related to food production and sustainability [, , ]. Continued interdisciplinary research and collaboration are crucial to fully unravel the potential of 6-DMAP in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.